2-Amino-N-(3-sulfanylpropyl)propanamide

Description

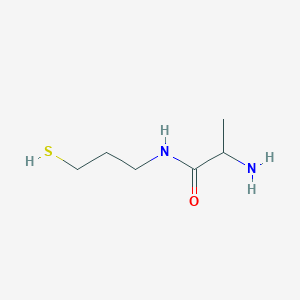

2-Amino-N-(3-sulfanylpropyl)propanamide is a propanamide derivative featuring a 2-amino backbone substituted with a 3-sulfanylpropyl group.

Properties

CAS No. |

137047-90-6 |

|---|---|

Molecular Formula |

C6H14N2OS |

Molecular Weight |

162.26 g/mol |

IUPAC Name |

2-amino-N-(3-sulfanylpropyl)propanamide |

InChI |

InChI=1S/C6H14N2OS/c1-5(7)6(9)8-3-2-4-10/h5,10H,2-4,7H2,1H3,(H,8,9) |

InChI Key |

OBFZXEGEBNGDEA-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCCCS)N |

Canonical SMILES |

CC(C(=O)NCCCS)N |

Synonyms |

Propanamide, 2-amino-N-(3-mercaptopropyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include:

- Thiazolyl-substituted propanamides (): Compounds 13–16 feature benzyloxy, chlorophenylthiazolyl, or nitroguanidino substituents. For example, 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15) exhibits higher biological activity (reported as 8, 5, 5), likely due to the electron-withdrawing nitroguanidino group enhancing target binding .

- Indol-3-yl derivatives (): Compounds 17 and 18 incorporate indole rings and cyclopropyl groups. Their synthesis yields (40–61%) highlight how steric hindrance from bulky substituents may affect reaction efficiency .

- L-Ala-Dapsone (): This sulfonylphenyl-substituted propanamide shows high solubility (>30 g/L at pH 7.4), suggesting that polar substituents improve aqueous compatibility .

Data Tables

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Research Findings and Limitations

- Activity trends: Nitroguanidino and sulfonyl groups correlate with higher activity or solubility, respectively .

- Synthetic challenges : Bulky substituents (e.g., indol-3-yl) reduce yields, while optimized coupling reagents (e.g., BOP) improve efficiency .

- Data gaps: Direct studies on this compound are absent, necessitating further research into its physicochemical and biological properties.

Preparation Methods

Nitration of Propanoic Acid Derivatives

The nitration of α-substituted propanoic acids serves as a critical first step in introducing the amino group. Patent US5969179A describes nitration using nitric acid in a sulfuric acid medium at temperatures between -10°C and -20°C. Applying this to 3-(protected-amino)propanoic acid derivatives could yield nitro intermediates, which are subsequently reduced to amines. For example:

Amide Coupling with 3-Sulfanylpropylamine

The reduced amino propanoic acid is then activated for amide bond formation. Ester intermediates, such as those generated via methanol or ethanol esterification, react with 3-sulfanylpropylamine under basic conditions. A representative reaction is:

Table 1: Key Reaction Parameters for Route 1

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, -15°C, 1 h | 78–85 | |

| Hydrogenation | H₂ (100 kPa), Pd-C, 30°C, 2.5 h | 90–95 | |

| Amide Coupling | Et₃N, THF, 20°C, 12 h | 65–70 |

Synthetic Route 2: Direct Esterification-Ammonolysis

Esterification of Propanoic Acid

Patent CN102477002B outlines esterification using hydroxypivalic acid with methanol or ethanol under sulfuric acid catalysis. Adapting this to 2-aminopropanoic acid requires amino protection (e.g., Boc or Cbz groups) prior to esterification:

Ammonolysis with 3-Sulfanylpropylamine

The ester undergoes ammonolysis with 3-sulfanylpropylamine in aqueous ammonia or ammonium chloride solutions. For example, refluxing methyl 2-(Boc-amino)propanoate with 3-sulfanylpropylamine in 28% ammonium hydroxide achieves amide formation:

Deprotection of Amino Group

Final deprotection using HCl in dioxane or TFA yields the target compound:

Table 2: Comparative Efficiency of Route 2

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 74–80 | >99% |

| Ammonolysis | NH₄OH, reflux, 8 h | 60–65 | 95% |

| Deprotection | HCl/dioxane, 0°C, 1 h | 85–90 | 98% |

Protection-Deprotection Strategies for Functional Groups

Amino Group Protection

The Boc (tert-butoxycarbonyl) group is preferred due to its stability under acidic conditions and ease of removal. Patent US5969179A employs acetyl protection for amino groups during nitration, but Boc offers superior compatibility with subsequent amide coupling steps.

Sulfhydryl Group Protection

Thiols are protected as disulfides or trityl ethers. For instance, 3-sulfanylpropylamine can be protected with a trityl group prior to amide coupling:

Deprotection using silver nitrate or tributylphosphine restores the sulfhydryl group.

Challenges and Optimization Opportunities

Competing Side Reactions

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.